4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine
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Overview
Description
4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and an ethyl-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and subsequent alkylation with 2-(pyridin-2-yl)ethyl halides under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the chloro group or the pyrazole ring.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated or reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their wide range of biological activities.
Pyrazolopyridines: Another class of compounds with a fused pyrazole and pyridine ring system, exhibiting diverse pharmacological properties.
Uniqueness
4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar heterocyclic compounds. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
Properties
Molecular Formula |
C10H11ClN4 |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chloro-1-(2-pyridin-2-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H11ClN4/c11-9-7-15(14-10(9)12)6-4-8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H2,12,14) |
InChI Key |
RQEJGVPJXYZVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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